molecular formula C11H9NO2 B6365774 4-(4-Hydroxyphenyl)pyridin-2(1H)-one CAS No. 1261909-11-8

4-(4-Hydroxyphenyl)pyridin-2(1H)-one

Cat. No.: B6365774
CAS No.: 1261909-11-8
M. Wt: 187.19 g/mol
InChI Key: HKJXOJTZIRNAOW-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridones It is characterized by a pyridine ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenyl)pyridin-2(1H)-one typically involves the reaction of 4-hydroxybenzaldehyde with 2-pyridone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the condensation reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxyphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-(4-oxophenyl)pyridin-2(1H)-one.

    Reduction: Formation of 4-(4-hydroxyphenyl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group plays a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

    4-Hydroxy-2-pyridone: Shares a similar pyridone structure but lacks the hydroxyphenyl group.

    4-(4-Methoxyphenyl)pyridin-2(1H)-one: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness: 4-(4-Hydroxyphenyl)pyridin-2(1H)-one is unique due to the presence of both the hydroxyphenyl and pyridone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-3-1-8(2-4-10)9-5-6-12-11(14)7-9/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXOJTZIRNAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682532
Record name 4-(4-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-11-8
Record name 4-(4-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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